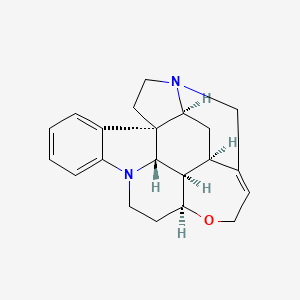

Strychnidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H24N2O |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

(4aR,5aS,8aR,13aS,15aS,15bR)-2,4a,5,5a,7,8,13a,14,15,15a,15b,16-dodecahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinoline |

InChI |

InChI=1S/C21H24N2O/c1-2-4-16-15(3-1)21-7-9-22-12-13-6-10-24-17-5-8-23(16)20(21)19(17)14(13)11-18(21)22/h1-4,6,14,17-20H,5,7-12H2/t14-,17-,18-,19-,20-,21+/m0/s1 |

InChI Key |

AGRTUYYPROFOFX-ZMUQRAOQSA-N |

Isomeric SMILES |

C1CN2[C@H]3[C@@H]4[C@H]1OCC=C5[C@@H]4C[C@H]6[C@@]3(CCN6C5)C7=CC=CC=C72 |

Canonical SMILES |

C1CN2C3C4C1OCC=C5C4CC6C3(CCN6C5)C7=CC=CC=C72 |

Origin of Product |

United States |

Total Synthesis of Strychnidine and Its Complex Structural Core

Early Pioneering Syntheses of the Strychnine (B123637) Scaffold

The initial successful routes to the strychnine core were monumental achievements that demonstrated the power of organic synthesis to construct highly complex natural products.

The first total synthesis of strychnine, reported by Robert Burns Woodward and his team in 1954, is a landmark in the history of organic chemistry. wikipedia.orgthieme-connect.com This achievement was the culmination of an extensive effort in structure elucidation by chemists like Sir Robert Robinson. wikipedia.org Woodward's synthesis was not only a testament to the capabilities of chemical synthesis at the time but also a masterclass in strategic planning and stereochemical control. acs.org

Key Features of Woodward's Synthesis:

| Feature | Description | Reference |

| Starting Material | Phenylhydrazine and 3,4-dimethoxyphenyl methyl ketone | bio-conferences.org |

| Key Intermediate | 2-Veratrylindole | bio-conferences.org |

| Core Construction | Pictet-Spengler-type cyclization to form the spiro-indoline C-ring | nih.gov |

| Strategic Element | Use of a veratryl group as a masked precursor for the G-ring | bio-conferences.org |

| Final Target | Isostrychnine (B1248549), which was then converted to strychnine | bio-conferences.org |

Following Woodward's groundbreaking work, there was a nearly 40-year hiatus before the next total synthesis of strychnine was reported. acs.org Since the 1990s, numerous research groups have successfully synthesized strychnine, each introducing innovative strategies and more efficient routes. wikipedia.orgprinceton.edu These syntheses often served as a platform to showcase the power of new synthetic methods.

Philip Magnus reported a notable synthesis that reached the target molecule. princeton.edu Larry E. Overman's first enantioselective total synthesis in 1993 employed a powerful aza-Cope rearrangement/Mannich cyclization cascade to construct the CDE tricyclic core. nih.gov Viresh H. Rawal's 1994 racemic synthesis was distinguished by its efficiency, utilizing a high-temperature Diels-Alder reaction to form a key hexacyclic intermediate and an intramolecular Heck reaction to forge the challenging piperidine (B6355638) D-ring. wikipedia.orgnih.gov

Other significant contributions include K. P. C. Vollhardt's approach, which featured a cobalt-mediated [2+2+2] cycloaddition. The Vanderwal group reported a highly concise synthesis with a longest linear sequence of just six steps, starting from commercially available materials and featuring a key Zincke aldehyde intermediate. wikipedia.orgrsc.org These later syntheses demonstrated a clear trend towards greater efficiency and step-economy, often leveraging transition-metal catalysis and powerful cascade reactions. nih.gov

Table of Strategic Innovations in Post-Woodward Syntheses:

| Chemist(s) | Year | Key Strategic Innovation(s) | Reference(s) |

| Overman | 1993 | Aza-Cope rearrangement/Mannich cyclization cascade for CDE ring system | nih.gov |

| Rawal | 1994 | High-temperature Diels-Alder reaction; Intramolecular Heck reaction | wikipedia.orgnih.gov |

| Bosch | 1999 | Reductive Heck reaction for piperidine ring closure | nih.gov |

| Vollhardt | 2001 | Cobalt-mediated [2+2+2] cycloaddition | princeton.edu |

| Shibasaki | 2002 | Catalytic asymmetric Michael reaction | wikipedia.orgfigshare.comacs.org |

| Fukuyama | 2004 | Transannular cyclization of a diester intermediate | wikipedia.org |

| Vanderwal | 2011 | Zincke aldehyde-mediated intramolecular Diels-Alder reaction | wikipedia.orgrsc.org |

| Chen | 2017 | Asymmetric vinylogous 1,4-addition; Iodonium fluoride (B91410) enol ether arylation | bio-conferences.org |

Modern Stereoselective and Enantioselective Approaches

A primary focus of modern synthetic efforts towards strychnidine has been the development of stereoselective and enantioselective routes, allowing for the preparation of a single enantiomer of the natural product without the need for chiral resolution.

Asymmetric catalysis has been instrumental in achieving enantioselective syntheses of the strychnine scaffold. Masakatsu Shibasaki's group reported a synthesis where the key stereocenter was established using an asymmetric Michael reaction catalyzed by an AlLibis(binaphthoxide) (ALB) complex. wikipedia.orgfigshare.comacs.org This reaction proceeded with high enantioselectivity (>99% ee) and on a large scale. acs.org

Palladium catalysis has also been a powerful tool. The Mori group utilized a palladium-catalyzed asymmetric allylic substitution with a (S)-BINAPO ligand to set a key chiral center early in their synthesis. wikipedia.org More recently, photoredox catalysis has been employed in a nitrogen-centered radical cascade reaction to assemble the tetracyclic core of the molecule in an asymmetric fashion. acs.org Another modern approach by the Chen group involved an asymmetric vinylogous 1,4-addition as a key step to forge the B-ring. bio-conferences.org The MacMillan group has also contributed significantly with organocascade catalysis, enabling a short asymmetric synthesis of (−)-strychnine. nih.gov

The use of chiral auxiliaries, which are temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a reaction, has also been a successful strategy. In the synthesis of the related Strychnos alkaloid, (-)-strychnopivotine, a removable lactic acid-derived chiral auxiliary guided a diastereoselective aza-Michael-enol-ether cascade desymmetrization of a dienone intermediate. nih.gov In some instances, strychnine itself has been employed as a chiral tertiary amine auxiliary to induce enantioselectivity in coupling reactions, highlighting the potent stereochemical influence of this molecular framework. luxembourg-bio.comresearchgate.net

In Woodward's original synthesis, stereocontrol was achieved through substrate control, but chirality was introduced via resolution with quinidine (B1679956) at a later stage. wikipedia.org The Overman group's first enantioselective synthesis started from an enantiopure cyclopentyl acetate (B1210297) derivative derived from the chiral pool. acs.org The Bosch group employed (S)-1-phenethylamine as a chiral auxiliary in a double reductive amination to establish stereochemistry. wikipedia.org

Key Methodologies and Reaction Sequences in Total Synthesis

The numerous syntheses of strychnine have led to the application and development of a wide array of powerful chemical reactions and strategic sequences.

Cascade reactions, where multiple bond-forming events occur in a single operation, have been a hallmark of many modern syntheses. The aza-Cope/Mannich cascade developed by Overman is a prime example, efficiently constructing the complex CDE tricyclic unit. thieme-connect.comnih.gov The Reissig group utilized a samarium diiodide-induced cascade reaction to generate three adjacent stereocenters in a single step. chemistryviews.org

Transition metal-catalyzed cross-coupling reactions have also been indispensable. The intramolecular Heck reaction, first applied by Rawal and later used by others including Bosch, has proven to be a reliable method for forming the piperidine D-ring. nih.govnih.gov The Stille coupling was a key feature in Overman's synthesis for connecting two complex fragments. thieme-connect.com

Other important reactions featured in various syntheses include:

Diels-Alder Reaction: Used by Rawal in a high-temperature intramolecular variant to construct the core ring system. wikipedia.org

Zincke Aldehyde Chemistry: Employed by Vanderwal in a concise route involving an intramolecular Diels-Alder reaction. wikipedia.orgrsc.org

Reductive Amination: A common method for forming C-N bonds, used in a stereoselective fashion by Bosch. wikipedia.org

Tandem Brook Rearrangement/Conjugate Addition: A key step in the Vanderwal synthesis to afford the Wieland-Gumlich aldehyde. wikipedia.org

Aza-Baylis-Hillman Reaction: Featured in a one-pot spirocyclization/intramolecular annulation sequence. acs.org

The Wieland-Gumlich aldehyde and isostrychnine have emerged as two common late-stage intermediates in many total syntheses, from which the final conversion to strychnine is well-established. princeton.edu

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium-catalyzed reactions have become indispensable tools in the synthesis of complex molecules like strychnidine, offering high efficiency and functional group tolerance. nih.govrug.nl Their application has been pivotal in several total syntheses of strychnine, from which strychnidine can be derived.

The Mori synthesis of (-)-strychnine is a prime example of the power of organopalladium chemistry. organic-chemistry.orgchemistryviews.org A key early step involves a palladium-catalyzed asymmetric allylic substitution, which establishes the absolute configuration of the molecule. wikipedia.orgorganic-chemistry.org This synthesis further employs multiple palladium-catalyzed cyclizations, including Heck reactions, to construct the polycyclic core. For instance, one Heck reaction forms a key tricyclic intermediate, while another facilitates a crucial C-C bond formation to create a tetracycle. wikipedia.orgorganic-chemistry.org A final Heck reaction is used in the late stages to complete the pentacyclic system of an advanced intermediate. wikipedia.org

Other notable syntheses also rely heavily on this methodology. The Rawal synthesis utilizes a Heck reaction to form isostrychnine from a pentacyclic lactam intermediate. wikipedia.org Similarly, the Vollhardt and Bosch syntheses incorporate Heck reactions, with the Bosch route employing a reductive version of the reaction to forge the piperidine ring. wikipedia.orgresearchgate.net These reactions underscore the versatility of palladium catalysis in forming challenging C-C bonds within the dense strychnidine framework. nih.gov

| Reaction Type | Synthesis | Catalyst System (Example) | Bond/Ring Formed | Reference |

| Asymmetric Allylic Substitution | Mori (2003) | Pd₂(dba)₃, (S)-BINAPO | C-N bond, sets absolute stereochemistry | wikipedia.orgorganic-chemistry.org |

| Intramolecular Heck Reaction | Mori (2003) | Pd(OAc)₂, Me₂PPh | Forms tricyclic nitrile intermediate | wikipedia.orgorganic-chemistry.org |

| Allylic Oxidation/Cyclization | Mori (2003) | Pd(OAc)₂, AcOH, Benzoquinone | Forms tetracyclic alkene | wikipedia.orgorganic-chemistry.org |

| Intramolecular Heck Reaction | Rawal (1994) | Not specified | Forms isostrychnine from pentacycle | wikipedia.org |

| Reductive Heck Reaction | Bosch (1999) | Not specified | Closes the piperidine ring (Ring D) | wikipedia.orgresearchgate.net |

| Intramolecular Heck Reaction | Vollhardt (2000) | Palladium acetate, Triphenylphosphine | Forms pyridone intermediate | wikipedia.org |

Novel Cyclization Strategies (e.g., Anionic Bicyclization, Heck Reactions)

Beyond conventional methods, the quest for more efficient routes to strychnidine has led to the development of novel cyclization strategies. These approaches often feature cascade reactions that rapidly build molecular complexity from simpler starting materials.

A standout example is the Vanderwal synthesis, which features a key anionic bicyclization. wikipedia.org This step is preceded by the formation of a Zincke aldehyde, which then undergoes the bicyclization to rapidly construct a significant portion of the core structure. wikipedia.org Another innovative approach is seen in the Reissig synthesis, which employs a cascade reaction initiated by samarium diiodide (SmI₂). wikipedia.orgnih.gov This powerful reducing agent facilitates a ketyl-aryl coupling that forms a tetracyclic intermediate in a single, highly efficient step. wikipedia.orgresearchgate.net

The Heck reaction, while also a palladium-catalyzed process (see 3.3.1), is so fundamental to various cyclization strategies that it warrants inclusion here. Its reliability in forming five- and six-membered rings has made it a go-to method in the syntheses by Mori, Rawal, Vollhardt, and others for closing key rings of the strychnidine core. wikipedia.orgresearchgate.netnih.govebi.ac.uk

The Vollhardt synthesis introduced another novel strategy: a cobalt-mediated [2+2+2] alkyne trimerization. wikipedia.orgebi.ac.uk This cycloaddition reaction was used to construct the aromatic portion of an advanced intermediate, demonstrating how organometallic methods beyond palladium can be applied to the synthesis. nih.gov

| Strategy | Key Reagent/Catalyst | Synthesis | Core Feature Constructed | Reference |

| Anionic Bicyclization | Strong Base (e.g., KHMDS) | Vanderwal (2011) | Bicyclic core structure | wikipedia.org |

| Ketyl-Aryl Cascade Cyclization | Samarium Diiodide (SmI₂) | Reissig (2010) | Tetracyclic amine intermediate | wikipedia.orgresearchgate.netebi.ac.uk |

| Intramolecular Heck Reaction | Palladium Catalyst | Mori, Rawal, Vollhardt, Bosch | Various C, D, E, and G rings | wikipedia.orgresearchgate.net |

| [2+2+2] Alkyne Trimerization | Cobalt Complex | Vollhardt (2000) | Aromatic system and C ring | wikipedia.orgebi.ac.uknih.gov |

Electrophilic and Nucleophilic Additions in Ring Formation

The construction of the strychnidine skeleton relies heavily on classic electrophilic and nucleophilic addition reactions to form key rings and set stereocenters.

Electrophilic Additions: The archetypal Woodward synthesis famously employed a Pictet-Spengler type reaction to construct Ring C. wikipedia.org This reaction involves the electrophilic attack of an imine, activated by tosyl chloride, onto the electron-rich indole (B1671886) nucleus, simultaneously forming the C ring and the molecule's first quaternary carbon center. wikipedia.org

Nucleophilic Additions: A diverse array of nucleophilic additions has been utilized across various syntheses:

Dieckmann Condensation: The Rawal synthesis features an intramolecular Dieckmann condensation (a nucleophilic acyl substitution) as part of a multi-reaction sequence to forge a key pentacyclic lactam intermediate. wikipedia.org

Transannular Mannich Cyclization: In the Fukuyama synthesis, a transannular cyclization occurs where a nucleophilic enamine attacks an iminium ion electrophile within a nine-membered ring, efficiently constructing the C and E rings. wikipedia.orgnih.gov

Johnson–Corey–Chaykovsky Reaction: The Kuehne group used this reaction to convert an aldehyde into an epoxide. The epoxide is then opened by an intramolecular nucleophilic attack from a tertiary amine to form a crucial ammonium (B1175870) salt, leading to the formation of Ring F. wikipedia.org

Aldol (B89426) Reaction: The Kuehne synthesis also utilized a stereoselective intramolecular aldol reaction to close Ring III of an advanced intermediate. wikipedia.org The biosynthesis of strychnine also involves an aldol condensation to add a two-carbon unit, highlighting the fundamental nature of this transformation. epharmacognosy.comvedantu.com

| Reaction | Type | Synthesis | Purpose | Reference |

| Pictet-Spengler Reaction | Electrophilic | Woodward (1954) | Forms Ring C and quaternary center C7 | wikipedia.org |

| Dieckmann Condensation | Nucleophilic | Rawal (1994) | Part of sequence to form pentacyclic lactam | wikipedia.org |

| Transannular Mannich Cyclization | Nucleophilic | Fukuyama (2004) | Forms Rings C and E | wikipedia.orgnih.gov |

| Johnson–Corey–Chaykovsky | Nucleophilic | Kuehne (1998) | Forms epoxide for subsequent ring closure | wikipedia.org |

| Aldol Reaction | Nucleophilic | Kuehne (1998) | Closes Ring III | wikipedia.org |

Functional Group Interconversions and Late-Stage Elaboration

Functional group interconversions (FGIs) are essential tactical steps in any total synthesis, allowing for the transformation of one functional group into another to facilitate subsequent reactions or to install the final functionalities of the target molecule. imperial.ac.ukfiveable.mesolubilityofthings.com The various syntheses of strychnidine are rich with examples of strategic FGIs.

Key examples from reported syntheses include:

Reductions: The reduction of a nitrile to a primary amine with lithium aluminium hydride (LiAlH₄) was a key step in the Mori synthesis to install the tryptamine (B22526) side chain. wikipedia.orgorganic-chemistry.org Reductions of esters and amides to alcohols and amines, respectively, are common steps in many routes. wikipedia.org

Oxidations: The Mori synthesis also features a sequence where an alkene is converted to a ketone. This was achieved via hydroboration-oxidation to an alcohol, which was then subjected to Swern oxidation to yield the ketone. organic-chemistry.org

Alkene Formation: A common strategy to form an alkene is through the reduction of an enol triflate, which itself is derived from a ketone. This was used in the Mori synthesis to install a specific double bond. organic-chemistry.org

Late-stage elaboration refers to the final steps that convert an advanced, complex intermediate into the final natural product. In the context of strychnidine, a critical late-stage elaboration is the conversion of isostrychnine to strychnine. This transformation is achieved via an allylic rearrangement followed by a conjugate addition to close the final ether ring (Ring G). wikipedia.org

The most defining late-stage elaboration for strychnidine itself is the reduction of the lactam (cyclic amide) functional group in strychnine. This conversion of the C=O group at position 10 to a CH₂ group furnishes strychnidine, the parent hydride of the strychnos alkaloid family. researchgate.netrsc.org

| Interconversion | Reagents | Synthesis | Purpose | Reference |

| Nitrile to Amine | LiAlH₄ | Mori (2003) | Formation of primary amine for protection | wikipedia.orgorganic-chemistry.org |

| Alkene to Ketone | 1. 9-BBN, H₂O₂2. Swern Oxidation | Mori (2003) | Access to key ketone intermediate | organic-chemistry.org |

| Ketone to Alkene | 1. LDA, PhNTf₂2. Pd(OAc)₂, PPh₃ | Mori (2003) | Formation of alkene via enol triflate | organic-chemistry.org |

| Isostrychnine to Strychnine | HBr, then KOH/EtOH | Multiple | Allylic rearrangement and final ring closure | wikipedia.org |

| Strychnine to Strychnidine | Reducing Agent (e.g., LiAlH₄) | Post-synthesis | Reduction of lactam to cyclic amine | researchgate.netrsc.org |

Formal Syntheses and Advanced Intermediate Preparation

A formal synthesis is one in which a known intermediate, which has previously been successfully converted into the final natural product, is synthesized. This approach validates a new synthetic route without needing to repeat the final, often well-established, steps. Several formal syntheses of strychnine (and thus strychnidine) have been reported.

The Bodwell/Li synthesis (2002) is a formal synthesis because it produced a pentacyclic amine intermediate that had already been prepared and carried on to isostrychnine in the earlier Rawal synthesis. wikipedia.org Similarly, the 2010 Reissig synthesis is a formal route that targets a different precursor to the same Rawal intermediate. wikipedia.orgnih.gov

Many synthetic efforts have focused on preparing highly advanced intermediates that serve as common precursors to a range of Strychnos alkaloids.

Wieland-Gumlich Aldehyde: This complex tetracyclic compound is a long-known degradation product of strychnine and a crucial synthetic intermediate. Its conversion to strychnine is well-documented. Therefore, several syntheses, including those by Fukuyama and Bosch, are considered complete upon reaching this aldehyde. wikipedia.org

Mori's Ketone Intermediate: The ketone generated in the Mori synthesis proved to be a versatile intermediate, serving as a branch point for the synthesis of not only strychnine but other related alkaloids. organic-chemistry.org

These approaches highlight a strategic shift in modern organic synthesis, where the efficient preparation of a versatile, advanced intermediate can be as significant as the total synthesis of a single target molecule.

| Synthesis | Target Intermediate | Original Synthesis to Complete Route | Reference |

| Bodwell/Li (2002) | Rawal's pentacyclic amine | Rawal (1994) | wikipedia.org |

| Reissig (2010) | Rawal's pentacyclic precursor | Rawal (1994) | wikipedia.orgnih.gov |

| Fukuyama (2004) | Wieland-Gumlich aldehyde | Pre-existing methods | wikipedia.org |

| Bosch (1999) | Wieland-Gumlich aldehyde | Pre-existing methods | wikipedia.org |

| Mori (2003) | Isostrychnine | Pre-existing methods | wikipedia.orgorganic-chemistry.org |

Chemical Reactivity and Transformation of Strychnidine

Oxidation Reactions and Mechanism Studies

The oxidation of strychnine (B123637) and its related compounds, including strychnidine, has been a subject of study, particularly in the context of colorimetric identification tests. researchgate.net These reactions typically proceed through complex pathways involving multiple steps and reactive intermediates.

The oxidation of strychnine-related compounds is characterized as an electron-transfer process. journalirjpac.comsapub.org In the presence of strong oxidizing agents and acidic conditions, the alkaloid molecule donates electrons, initiating a cascade of reactions. researchgate.netsapub.org This process is exemplified in historical identification assays like the Davy test and the Sonnenschein test. journalirjpac.comsapub.org The Davy test, which uses potassium ferricyanide (B76249), involves a radical-ion mechanism initiated by the one-electron abstracting property of the ferricyanide anion. researchgate.net The Sonnenschein test, employing cerium(IV) sulphate, is also a one-electron process that proceeds via cerium-mediated radical reactions. sapub.org

Different oxidizing agents have been historically used to elicit characteristic color changes with strychnine, all in the presence of strong acids like sulfuric acid. researchgate.net The specific oxidant plays a key role in initiating the electron transfer.

Potassium Ferricyanide : Used in the Davy test, potassium ferricyanide in the presence of sulfuric acid acts as the oxidizing agent. journalirjpac.com The ferricyanide anion abstracts an electron, initiating the oxidation cascade. researchgate.net Attempts to oxidize certain strychnidine derivatives with alkaline ferricyanide have been unsuccessful, highlighting the importance of reaction conditions and substrate structure. rsc.org

Chromic Acid : Formed from potassium dichromate and sulfuric acid, chromic acid is another classic reagent for strychnine oxidation. researchgate.netyale.edu It produces a characteristic succession of colors (violet-blue to purple to red), which indicates a similar reaction course to other oxidants like potassium permanganate (B83412). researchgate.net The reactive species from chromic acid is proposed to be the HO-Cr+O2 cation, which initiates an electrophilic attack on the molecule's double bond. researchgate.net Oxidation of strychnine with chromic acid can yield a monobasic acid, C₂₁H₂₂O₄N₂. archive.org

Other Oxidants : Ceric sulphate, lead dioxide, and potassium permanganate are also effective oxidants for strychnine in acidic media, generally producing the same sequence of colors and pointing to a single oxidation course. researchgate.netsapub.orgmagnascientiapub.com

The reaction conditions, particularly the high acidity provided by concentrated sulfuric acid, are critical. The acid protonates the alkaloid and facilitates the various steps of the oxidation, including hydrolysis and rearrangement. sapub.orgmagnascientiapub.com The observed colors are attributed to halochromism, where different cationic intermediates formed during the oxidation process are responsible for the changing colors in the strong acid medium. magnascientiapub.com

Table 1: Summary of Selected Oxidation Reactions for Strychnine-Related Compounds

| Oxidizing Agent | Co-reagent/Conditions | Compound | Key Observation/Product Type | Citations |

| Potassium Ferricyanide | Sulfuric Acid | Strychnine | Electron-transfer oxidation leading to a multi-functional product. | journalirjpac.comresearchgate.net |

| Chromic Acid | Sulfuric Acid | Strychnine | Electrophilic attack leading to a complex oxidation product. | researchgate.netresearchgate.net |

| Chromic Acid | Aqueous Solution | Hexahydrostrychnine | Forms an amino-acid, C₂₁H₂₂O₄N₂. | rsc.org |

| Cerium(IV) Sulphate | Sulfuric Acid | Strychnine | Radical reactions leading to a complex oxidation product. | sapub.org |

| Hydrogen Peroxide | Absolute Alcohol, 50°C | Strychnine | N-oxidation to form Strychnine N-oxide. | magtechjournal.com |

The oxidation of strychnine proceeds through several proposed reactive intermediates. researchgate.netsapub.org Mechanistic studies suggest that the initial step is an electrophilic attack on the double bond. journalirjpac.comresearchgate.net

In the chromic acid oxidation, this attack generates a transient carbonium ion, which is then neutralized by the elimination of a proton from the allylic position. researchgate.net For oxidations involving one-electron transfer agents like ceric sulphate, the first step is the subtraction of an electron from the double bond, forming a radical cation intermediate. sapub.org This is followed by the formation of a preferred tertiary carbonium ion and a free radical. sapub.org

Subsequent proposed steps in the reaction cascade include:

Enamine formation : Following proton elimination. researchgate.net

Epoxide formation : An epoxide is formed and subsequently hydrolyzed to a vicinal diol. journalirjpac.comsapub.org

Carbinolamine : A carbinolamine intermediate can be oxidized to form a new lactam ring. researchgate.net

Aldehyde formation : The breakdown of the vicinal diol via ring-opening leads to the formation of a ketone and an aldehyde, with the latter being oxidized to a carboxylic acid in the final product. journalirjpac.comsapub.org

In vitro metabolism studies also reveal oxidative pathways, identifying intermediates and products such as strychnine-N-oxide, hydroxylated metabolites, and strychnine 21,22-epoxide-N-oxide. shimadzu.com.cn

Reduction Chemistry of Strychnidine and its Derivatives

The reduction of strychnidine and its parent compound, strychnine, targets specific functional groups, primarily the lactam carbonyl group and the ethylenic double bond.

Catalytic hydrogenation is used to reduce the carbon-carbon double bond in strychnine and its derivatives. dnrcollege.orgresearchgate.net

The catalytic hydrogenation of strychnine produces 21,22-dihydrostrychnine. researchgate.net

Similarly, strychnidine undergoes catalytic reduction to yield dihydrostrychnidine. dnrcollege.org The product obtained from the catalytic reduction of strychnidine has been shown to be identical to that from the electrolytic reduction of neostrychnidine. rsc.org

These reactions indicate the presence of an ethylenic double bond within the molecule. dnrcollege.org

The most significant selective reduction in this series is the transformation of the lactam group in strychnine to a methylene (B1212753) group, yielding strychnidine. researchgate.net This effectively converts a compound with acetanilide-like properties into one that behaves more like N-methyltetrahydroquinoline. archive.org

This reduction can be achieved through several methods:

Electrolytic Reduction : A classic method developed by Tafel involves the electrolytic reduction of a strychnine solution in sulfuric acid at a lead cathode. dnrcollege.orgresearchgate.net This process specifically converts the lactam carbonyl into a methylene group. researchgate.net

Lithium Aluminium Hydride (LiAlH₄) : Strychnidine can be prepared by the reduction of strychnine using an excess of lithium aluminium hydride in a solvent like refluxing tetrahydrofuran. researchgate.net

These selective reductions are crucial for synthesizing derivatives and studying structure-activity relationships. researchgate.net

Table 2: Summary of Selected Reduction Reactions for Strychnine and Strychnidine

| Starting Material | Reagent/Process | Key Functional Group Targeted | Product | Citations |

| Strychnine | Electrolytic Reduction (Pb cathode) | Lactam carbonyl (-CO-N<) | Strychnidine | dnrcollege.orgresearchgate.net |

| Strychnine | Lithium Aluminium Hydride (LiAlH₄) | Lactam carbonyl (-CO-N<) | Strychnidine | researchgate.net |

| Strychnine | Catalytic Hydrogenation | C=C double bond | 21,22-Dihydrostrychnine | researchgate.net |

| Strychnidine | Catalytic Hydrogenation | C=C double bond | Dihydrostrychnidine | dnrcollege.orgrsc.org |

Derivatization Strategies for Structural Modification of Strychnidine

The complex polycyclic structure of strychnidine, derived from the reduction of the lactam in strychnine, offers several sites for chemical modification. Derivatization strategies have been explored to create analogues for structure-activity relationship (SAR) studies and to develop new compounds with unique properties. These strategies primarily target the basic nitrogen atoms, the cyclic amine resulting from lactam reduction, and the peripheral rings of the molecule.

Formation of N-Alkyl and N-Acyl Derivatives

The strychnidine molecule contains two tertiary amine nitrogens, N-19 (aliphatic) and N-1 (aniline-like), which exhibit different basicity and nucleophilicity. The aliphatic nitrogen (N-19) is the more basic and nucleophilic center, making it the primary site for alkylation and related reactions.

N-Alkylation: The formation of quaternary ammonium (B1175870) salts is a common derivatization for strychnidine and its analogues. Treatment with alkyl halides, such as methyl iodide or ethyl iodide, readily yields the corresponding N-19-alkylstrychnidinium salts. cusat.ac.inlodz.pl For instance, N-methylstrychnidinium salts have been synthesized and studied. aun.edu.eg The reaction typically proceeds by direct alkylation of the more nucleophilic N-19. These quaternary derivatives often exhibit altered pharmacological profiles compared to the parent tertiary amine. aun.edu.eg Studies on dihydrostrychnidine have also shown the formation of N-alkyl quaternary chlorides. scripps.edu

Another approach to N-alkylation involves N-acylation followed by reduction. cdnsciencepub.com While not extensively documented specifically for strychnidine, this two-step process is a general method for the N-alkylation of secondary and tertiary amines.

A unique N-derivatization involves the reaction with sodium tetrathionate. Strychnidine reacts at its more basic N-19 center to form a zwitterionic N-ammonium-S-thiosulfate adduct (N-19-strychnidinium-S-thiosulfate). cdnsciencepub.com This reaction highlights the differential reactivity of the two nitrogen atoms within the strychnidine framework. cdnsciencepub.com

N-Acylation: N-acylation of strychnidine is less common than N-alkylation. The direct acylation of the tertiary amines in strychnidine is challenging. However, acylation is a key step in many total syntheses of the parent compound, strychnine, often involving the protection of a secondary amine precursor before the final ring closures. For example, N-acetylation with acetic anhydride (B1165640) is a common step in synthetic routes leading to the strychnine core. wikipedia.org While these reactions are not performed on strychnidine itself, they demonstrate the feasibility of acyl group introduction within the broader structural family. Acylation of strychnine derivatives, such as 2-aminostrychnine, has also been reported, indicating that if a suitable functional group is present, acylation can be achieved. cusat.ac.in

| Derivative Type | Reagent/Method | Site of Modification | Product Class |

| N-Alkylation | Alkyl Halides (e.g., CH₃I, C₂H₅I) | N-19 | Quaternary Ammonium Salts |

| N-Alkylation | N-Acylation followed by Reduction | N-19 | Tertiary Amine |

| N-Thiosulfonation | Sodium Tetrathionate | N-19 | N-Ammonium-S-thiosulfate Zwitterion |

| N-Acylation | Acetic Anhydride (on precursors) | N-1 (in synthetic precursors) | N-Acyl Indoline |

Modifications of the Lactam Moiety and Peripheral Rings

The defining structural difference between strychnine and strychnidine is the absence of the lactam carbonyl group at position C-10 in the latter, which is instead a methylene group. researchgate.net This transformation significantly impacts the molecule's chemical properties and biological activity. aun.edu.eg

Modifications of the Lactam Analogue: The cyclic amine structure (a reduced lactam) in strychnidine is relatively stable. In related dihydro-derivatives, this ring is noted to be difficult to open, in contrast to the ready hydrolysis of the lactam in strychnine. nih.gov The formation of N-oxides at the N-19 position represents a modification of this moiety. Strychnidine N-oxide has been prepared and shows decreased convulsive effects compared to strychnine. cusat.ac.inaun.edu.eg The removal of the carbonyl function to produce strychnidine generally leads to a decrease in the characteristic biological effects of strychnine, highlighting the importance of the lactam group for activity. aun.edu.egscripps.edu

Modifications of Peripheral Rings: Modifications to the peripheral rings (C and D) of the strychnidine skeleton are primarily explored through total synthesis rather than by derivatization of the natural product itself. Synthetic strategies developed for strychnine provide a blueprint for how analogues with modified peripheral rings could be created. For instance, the Heck reaction has been employed to construct the piperidine (B6355638) D ring from a pyrrolo[2,3-d]carbazole precursor. nih.gov Similarly, Dieckmann cyclization is a key step in forming the E ring in Woodward's classic synthesis. nih.gov These methods could theoretically be applied to precursors to generate strychnidine analogues with different substituents or altered ring structures.

| Modification | Reaction/Strategy | Moiety/Ring | Effect/Product |

| N-Oxidation | Peracid Oxidation | N-19 (in the cyclic amine) | Strychnidine N-Oxide |

| Ring C/D Construction | Heck Reaction | Ring D | Formation of the piperidine ring |

| Ring E Construction | Dieckmann Cyclization | Ring E | Formation of the carbocyclic E ring |

Synthesis of Polycyclic Strychnidine Analogues

The synthesis of the complex heptacyclic framework of strychnidine and its analogues is a significant challenge that has spurred the development of novel synthetic strategies. These approaches often build the core structure from simpler indole-based starting materials and can be adapted to produce a variety of analogues.

One powerful strategy involves cobalt-mediated [2+2+2] cycloaddition reactions. This method has been used to rapidly assemble the polycyclic core of strychnine, and by extension strychnidine, from enynoylindole precursors and acetylene. nih.gov

Cascade reactions provide an efficient route to the strychnan skeleton. Samarium diiodide (SmI₂) has been used to induce a ketyl-aryl coupling/acylation cascade, stereoselectively forming key polycyclic intermediates. researchgate.net Another prominent cascade is the aza-Cope rearrangement/Mannich reaction sequence. This tandem process can construct the pivotal CDE tricyclic core of the molecule in a single, high-yielding step from an acyclic or bicyclic precursor. researchgate.netnih.gov

The intramolecular Diels-Alder reaction is another key strategy. In the Rawal synthesis, a triene precursor undergoes a high-temperature intramolecular Diels-Alder reaction to form a hexacyclic intermediate, which is then further elaborated to isostrychnine (B1248549) and strychnine. nih.gov This approach allows for the construction of multiple rings in a single, stereocontrolled transformation.

| Synthetic Strategy | Key Reaction | Precursors | Resulting Structure |

| Cycloaddition | Cobalt-mediated [2+2+2] Cycloaddition | Enynoylindoles, Acetylene | Polycyclic carbazole (B46965) core |

| Cascade Reaction | SmI₂-induced Ketyl-Aryl Coupling | N-Acylated Indole (B1671886) Derivatives | Polycyclic Indolines |

| Cascade Reaction | Aza-Cope Rearrangement/Mannich Reaction | Amino alcohols with aldehyde | Pentacyclic strychnine core |

| Cycloaddition | Intramolecular Diels-Alder Reaction | Enecarbamate trienes | Hexacyclic intermediate |

Rearrangement Reactions and Structural Isomerization

The strychnidine framework is susceptible to a variety of rearrangement and isomerization reactions, which have been both a challenge and a tool in the total synthesis and chemical manipulation of this alkaloid family.

Aza-Cope Rearrangement: The cationic aza-Cope rearrangement is a powerful cusat.ac.incusat.ac.in-sigmatropic rearrangement that has been extensively used in the synthesis of Strychnos alkaloids. wikipedia.org This reaction is often coupled in a tandem sequence with a Mannich cyclization, which provides a thermodynamic driving force for the reaction and allows for the rapid construction of complex, fused-ring systems from relatively simple precursors. nih.govwikipedia.orgtcichemicals.com This cascade has been a cornerstone in several enantioselective total syntheses of strychnine, enabling the efficient assembly of the molecule's core architecture. researchgate.netnih.gov

Other Rearrangements: Several other types of rearrangements have been observed during the synthesis of strychnine and its isomers. These include:

Allylic Rearrangement: The conversion of an allylic alcohol to its isomeric form, isostrychnine, has been achieved using hydrogen bromide followed by hydrolysis. wikipedia.org

Sigmatropic Rearrangement: In the Kuehne synthesis, a sigmatropic rearrangement follows an initial amine-carbonyl condensation to form a key tetracyclic acetal (B89532) intermediate. wikipedia.org

Photochemical Rearrangement: A mixture of cis and trans isomers of an acrylate (B77674) ester intermediate in one synthetic route was converted to the desired trans isomer through a photochemical rearrangement. wikipedia.org

Structural Isomerization: Strychnidine and its derivatives can undergo isomerization, primarily involving the migration of double bonds. The conversion of strychnidine methosulfate to neostrychnidine involves the migration of the C12-C13 double bond to the "neo" position. rsc.org A similar isomerization is seen in degradation products, where dimethyldesneostrychnidine isomerizes to the more stable dimethyldesbisneostrychnidine, which possesses a conjugated double bond system. cusat.ac.inrsc.org

Advanced Structural Characterization and Spectroscopic Analysis of Strychnidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating the intricate structural features of organic molecules like strychnidine in solution. Due to the complexity of the strychnidine scaffold, one-dimensional (1D) NMR spectra often exhibit significant signal overlap, making complete assignment challenging. southampton.ac.uksouthampton.ac.uk Consequently, advanced two-dimensional (2D) NMR techniques are essential for a thorough analysis.

Two-dimensional NMR experiments are crucial for deciphering the complex proton (¹H) and carbon (¹³C) NMR spectra of strychnidine. Techniques such as Correlation Spectroscopy (COSY) are used to identify spin-spin coupling networks between protons, thereby establishing connectivity within the molecule. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range (2-3 bond) H-C correlations, which is vital for assembling the complete carbon skeleton.

The Nuclear Overhauser Effect (NOE) is a particularly valuable tool for determining the spatial proximity of atoms within the strychnidine molecule. researchgate.net A 2D NOE Spectroscopy (NOESY) experiment reveals through-space correlations between protons that are close to each other, irrespective of their bonding connectivity. For instance, the NOESY spectra of the closely related compound strychnine (B123637) have been acquired using phase-sensitive gradient-enhanced pulse programs. rsc.org The analysis of NOESY cross-peaks allows for the determination of relative stereochemistry by identifying which protons are on the same face of the molecule.

Table 1: Common 2D NMR Experiments for the Structural Elucidation of Strychnidine

| Experiment | Information Provided |

|---|---|

| COSY (Correlation Spectroscopy) | Reveals proton-proton (H-H) coupling networks, identifying adjacent protons. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon atoms (¹H-¹³C). |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds, aiding in the assembly of the molecular skeleton. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space, providing crucial information for stereochemical and conformational analysis. researchgate.net |

The rigid cage-like structure of strychnidine limits its conformational flexibility to some extent, but certain parts of the molecule can still exhibit dynamic behavior in solution. The determination of the preferred conformation and the relative configuration of its numerous stereocenters is a key aspect of its structural characterization.

Advanced NMR techniques, particularly those utilizing residual dipolar couplings (RDCs), can provide detailed insights into the conformational states of complex molecules like strychnine in solution. nih.gov By incorporating RDCs as structural restraints in replica-averaged molecular dynamics simulations, it is possible to determine not only the structures of the major conformational states but also their relative populations. nih.gov This approach, which can be enhanced by metadynamics to improve the sampling of the conformational space, has been successfully applied to strychnine to identify its major conformers and their occupation probabilities. nih.gov Given the structural similarity, this methodology is directly applicable to the conformational analysis of strychnidine.

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govwikipedia.org This technique yields precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, offering an unambiguous picture of the molecular structure.

The crystal structure of strychnidine in the form of its succinate (B1194679) salt (C₂₁H₂₅N₂O⁺·C₄H₅O₄⁻) has been determined by single-crystal X-ray diffraction. researchgate.net The analysis, conducted at 100 K, provides a detailed view of the strychnidinium cation's geometry. The study of strychnine sulfate (B86663) hydrates has also demonstrated the utility of X-ray diffraction in characterizing the crystal structures of salts of this class of alkaloids, including the determination of unit cell parameters and space groups for various hydrated forms. nih.gov

Table 2: Selected Crystallographic Data for Strychnidine Succinate

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₁H₂₅N₂O⁺·C₄H₅O₄⁻ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Temperature | 100 K |

| R-factor | 0.033 |

Data sourced from the crystallographic study of strychnidine succinate. researchgate.net

The crystal packing of strychnidine salts is governed by a network of intermolecular interactions, which are crucial for the stability of the crystal lattice. mdpi.comnih.gov In the crystal structure of strychnidine succinate, the strychnidinium cations and succinate anions arrange into a layered structure. researchgate.net

Specifically, the structure consists of strychnidinium bilayers that are separated by layers of succinate anions. researchgate.net The crystal packing is stabilized by hydrogen bonds. The succinate anions form extended one-dimensional chains through O—H···O hydrogen bonds. researchgate.net Additionally, the strychnidinium cations are linked to the carboxylate oxygen atoms of the succinate anions via N—H···O hydrogen bonds. researchgate.net This self-assembly is a characteristic feature observed in the crystal structures of salts of related strychnine alkaloids. researchgate.net

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight of strychnidine and for obtaining structural information through the analysis of its fragmentation patterns. shimadzu.com.cn Various ionization techniques and mass analyzers can be employed to study this molecule.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques for the analysis of strychnidine. researchgate.netnih.gov In tandem mass spectrometry (MS/MS) experiments, the protonated molecule or molecular ion of strychnidine is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This process provides a fragmentation fingerprint that is characteristic of the molecule's structure.

For the closely related strychnine, electron ionization (EI) followed by GC-MS/MS analysis yields a series of confirmatory fragment ions. researchgate.netnih.gov Similarly, electrospray ionization (ESI) coupled with LC-MS/MS reveals characteristic fragmentation pathways. shimadzu.com.cn The protonated molecule of strychnine ([M+H]⁺ at m/z 335) undergoes fragmentation to produce a predominant ion at m/z 264, among others. shimadzu.com.cnresearchgate.net The fragmentation patterns observed for strychnine provide a strong basis for interpreting the mass spectra of strychnidine, allowing for its identification and structural characterization.

Table 3: Characteristic Mass-to-Charge Ratios (m/z) of Fragment Ions in the Mass Spectrum of Strychnine (as a proxy for Strychnidine)

| Parent Ion (m/z) | Major Fragment Ions (m/z) |

|---|---|

| 334 (M⁺) | 319, 306, 277, 261, 246, 233, 220 |

| 335 ([M+H]⁺) | 307, 264, 184, 156 |

Data compiled from GC-MS/MS and ESI-MS/MS studies of strychnine. shimadzu.com.cnresearchgate.netnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the elucidation of molecular structures by identifying the functional groups present within a compound. The specific vibrational modes of chemical bonds in strychnidine, a complex indole (B1671886) alkaloid, give rise to a unique spectral fingerprint. While detailed experimental spectra for strychnidine are not extensively published, a comprehensive analysis can be constructed based on the known frequencies of its constituent functional groups and by drawing comparisons with the closely related compound, strychnine. Strychnine differs from strychnidine only by the presence of a lactam carbonyl group (C=O) at the 10-position, which introduces a strong vibrational band not present in strychnidine.

The analysis of strychnidine's vibrational spectra can be approached by dissecting the molecule into its primary functional components: the aromatic ring of the indole system, the aliphatic carbon framework, the tertiary amine, and the cyclic ether. Each of these components exhibits characteristic absorption and scattering bands in IR and Raman spectroscopy, respectively.

Infrared (IR) Spectroscopy

In an IR spectrum of strychnidine, the following characteristic absorption bands are anticipated:

Aromatic C-H Stretching: The aromatic protons on the benzene (B151609) ring portion of the indole nucleus are expected to produce sharp, medium-to-weak absorption bands in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The numerous sp³-hybridized carbon-hydrogen bonds throughout the saturated portions of the polycyclic structure will give rise to strong, sharp bands in the 3000-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear as multiple medium-to-weak bands in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the tertiary amine's carbon-nitrogen bonds are expected to be observed in the 1250-1020 cm⁻¹ range. These bands are often of medium intensity.

C-O-C Stretching: The cyclic ether linkage is characterized by a strong C-O stretching band, which is anticipated to appear in the 1150-1085 cm⁻¹ region. This is often one of the most intense peaks in the fingerprint region for molecules containing ether functional groups.

Out-of-Plane (OOP) C-H Bending: The aromatic C-H bonds also exhibit out-of-plane bending vibrations, which can be useful for determining the substitution pattern of the aromatic ring. These strong bands typically appear in the 900-675 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, with different selection rules governing the activity of vibrational modes. For strychnidine, the following Raman shifts are expected:

Aromatic Ring Vibrations: The aromatic C=C stretching vibrations, which are often weak in the IR spectrum, tend to produce strong and sharp bands in the Raman spectrum, particularly around 1600 cm⁻¹. The aromatic ring "breathing" mode is also a characteristic Raman band.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are visible in the Raman spectrum in the 3100-2850 cm⁻¹ region, similar to the IR spectrum.

Aliphatic C-C Stretching: The carbon-carbon single bond stretches within the complex polycyclic framework will contribute to the fingerprint region of the Raman spectrum, typically below 1400 cm⁻¹.

Ether C-O-C Stretching: The symmetric stretching of the C-O-C bond in the ether ring is expected to be Raman active, providing another characteristic band for this functional group.

The absence of a strong carbonyl (C=O) stretching band (typically found between 1650-1750 cm⁻¹) in both the IR and Raman spectra of strychnidine is a key distinguishing feature when compared to its derivative, strychnine. In strychnine, this lactam carbonyl absorption is a prominent feature.

Below are interactive data tables summarizing the expected vibrational frequencies for the key functional groups in strychnidine.

Table 1: Predicted Infrared (IR) Absorption Frequencies for Strychnidine

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium | C-H Stretching | Aromatic (Indole) |

| 3000-2850 | Strong | C-H Stretching | Aliphatic (CH, CH₂) |

| 1600-1450 | Medium | C=C Stretching | Aromatic (Indole) |

| 1470-1450 | Medium | C-H Bending (Scissoring) | Aliphatic (CH₂) |

| 1335-1250 | Medium | C-N Stretching | Aromatic Tertiary Amine |

| 1250-1020 | Medium | C-N Stretching | Aliphatic Tertiary Amine |

| 1150-1085 | Strong | C-O-C Asymmetric Stretching | Cyclic Ether |

| 900-675 | Strong | C-H Out-of-Plane (OOP) Bending | Aromatic (Indole) |

Table 2: Predicted Raman Shifts for Strychnidine

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium | C-H Stretching | Aromatic (Indole) |

| 3000-2850 | Strong | C-H Stretching | Aliphatic (CH, CH₂) |

| 1620-1580 | Strong | C=C Stretching (Ring Breathing) | Aromatic (Indole) |

| 1460-1440 | Medium | C-H Bending | Aliphatic (CH₂) |

| 1360-1280 | Medium | C-N Stretching | Tertiary Amine |

| 1150-1085 | Medium | C-O-C Symmetric Stretching | Cyclic Ether |

| 1030-1000 | Strong | Aromatic Ring Trigonal Bending | Aromatic (Indole) |

Theoretical calculations, such as those using Density Functional Theory (DFT), can provide a more detailed and precise assignment of the vibrational modes for a complex molecule like strychnidine. A DFT study on strychnine has shown good correlation between calculated and experimental frequencies, and a similar approach for strychnidine would be invaluable for a definitive spectral analysis. researchgate.net Such studies can help to resolve ambiguities in band assignments and provide a deeper understanding of the molecule's vibrational dynamics.

Theoretical and Computational Chemistry of Strychnidine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For a complex alkaloid like strychnidine, these methods are invaluable for elucidating its structure and predicting its chemical nature.

Density Functional Theory (DFT) has become a standard and powerful method for optimizing the geometric structure of complex organic molecules. researchgate.net For the closely related strychnine (B123637), DFT calculations at the B3LYP/6-31G* level of theory have been used to determine its equilibrium geometry, yielding parameters that compare favorably with experimental data. researchgate.net A similar protocol is applied to strychnidine to obtain a precise three-dimensional model of its molecular structure.

The typical workflow involves an initial geometry optimization using molecular mechanics, followed by a more rigorous optimization with DFT using a program like Gaussian. researchgate.net This process calculates the lowest energy structure by finding the minimum on the potential energy surface, providing accurate bond lengths, bond angles, and dihedral angles. This optimized geometry is the foundation for all further computational analyses, including frequency calculations to confirm the structure is a true minimum and subsequent predictions of spectroscopic properties. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govdokumen.pub For a single molecule like strychnidine, the energy and localization of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack.

Highest Occupied Molecular Orbital (HOMO): This orbital represents the region of highest electron density, indicating the sites most susceptible to attack by electrophiles. In strychnidine, the HOMO is expected to be localized around the electron-rich regions, such as the nitrogen atoms and the aromatic ring.

Lowest Unoccupied Molecular Orbital (LUMO): This orbital marks the regions that can most readily accept electrons, indicating the sites vulnerable to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Computational methods like DFT are used to calculate and visualize these frontier orbitals, providing a map of reactivity across the strychnidine framework. researchgate.net This analysis is crucial for predicting how strychnidine will interact with other chemical species and for understanding its reaction mechanisms.

Molecular Modeling and Conformational Analysis

The three-dimensional shape and flexibility of a molecule are critical to its function and properties. Molecular modeling techniques allow for the exploration of the possible conformations of strychnidine and the prediction of its spectroscopic signatures.

Although strychnidine possesses a relatively rigid heptacyclic structure, it has some degrees of conformational freedom. Computational methods are employed to generate and evaluate the stability of its possible conformers. researchgate.net A common approach begins with a molecular mechanics-based conformational search to generate a library of low-energy structures. researchgate.netcapes.gov.br Each of these conformers is then subjected to higher-level DFT calculations to optimize its geometry and determine its relative free energy. researchgate.net

Computational chemistry provides a powerful tool for predicting Nuclear Magnetic Resonance (NMR) parameters, which is essential for structure elucidation and verification. researchgate.net By calculating the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for a proposed structure and comparing them to experimental spectra, chemists can confirm or reject structural hypotheses. researchgate.net

For strychnine, DFT calculations have proven highly effective in predicting NMR spectra. researchgate.netnih.gov Different DFT functionals and basis sets are tested to find a combination that yields the highest accuracy. researchgate.net The process involves calculating the NMR parameters for each significant conformer and then determining a Boltzmann-weighted average to produce the final predicted spectrum. researchgate.net Studies on strychnine have shown that while both proton and carbon chemical shift predictions are helpful, ¹³C NMR predictions are particularly effective for distinguishing between incorrect and correct structures. researchgate.net

The accuracy of spin-spin coupling constant (J-coupling) calculations has also been extensively studied. comporgchem.com The Fermi contact term is the dominant contributor to the coupling constant, and various specialized basis sets have been developed to improve the accuracy of these predictions. comporgchem.com

Table 1: Computational Methods for NMR Prediction in Strychnine Alkaloids

| Parameter | Method | Functional / Basis Set | Key Findings |

|---|---|---|---|

| Chemical Shifts | DFT | B3LYP / Various | ¹³C NMR predictions are highly effective for structure verification. researchgate.net |

| Coupling Constants | DFT | B3LYP / pcJ-n, 6-31G-J | The Fermi contact term is the most significant contributor. comporgchem.com High accuracy (RMSD < 0.6 Hz for J(C-H)) can be achieved. comporgchem.com |

| Conformer Averaging | Boltzmann Weighting | Based on DFT Free Energies | Essential for accurately predicting the NMR spectrum of flexible molecules. researchgate.net |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is instrumental in mapping out the intricate step-by-step pathways of chemical reactions. By modeling the transformation of reactants to products, researchers can gain a detailed understanding of reaction mechanisms, which is often impossible to achieve through experimental means alone. arxiv.org

For a molecule like strychnidine, this involves using quantum chemical methods to explore the potential energy surface of a given reaction. Key steps in this process include:

Locating Stationary Points: Identifying the structures of reactants, products, and any intermediates.

Finding Transition States: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. This is often the most challenging part of the calculation.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state. This allows for the prediction of reaction rates and the comparison of competing mechanistic pathways. rsc.org

This approach has been used to rationalize complex selectivity patterns in reactions and to understand transformations like the isomerization of strychnine to neostrychnidine. archive.org Modern approaches may even integrate large language models to guide the systematic search for plausible mechanistic steps. arxiv.org By calculating the energetics of various possible pathways, computational models can identify the most favorable reaction mechanism, providing insights into chemical reactivity and guiding synthetic efforts. rsc.orgcore.ac.ukdss.go.th

Applications in Synthetic Planning and Optimization

The intricate, polycyclic architecture of strychnidine and its parent alkaloid, strychnine, has historically served as a benchmark for innovation in total synthesis. rsc.org In modern organic chemistry, theoretical and computational tools have become indispensable for devising and refining synthetic routes to such complex molecules. youtube.com These computational approaches provide profound insights into reaction mechanisms, stereoselectivity, and thermodynamic feasibility, thereby accelerating the discovery of efficient and novel synthetic pathways. youtube.comthe-scientist.com

Computer-aided retrosynthetic analysis allows chemists to deconstruct a complex target molecule into simpler, commercially available precursors systematically. the-scientist.com This process is no longer solely a mental exercise for experts but is increasingly supported by sophisticated algorithms and databases. the-scientist.com For strychnan alkaloids, computational chemistry offers a roadmap for navigating the immense number of potential synthetic disconnections and transformations.

A primary application of computational chemistry is in the validation of proposed structures and the confirmation of intermediates along a synthetic pathway. researchgate.net Density Functional Theory (DFT) calculations, for instance, are routinely used to predict spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By comparing the computationally predicted ¹H and ¹³C NMR spectra with experimental data, chemists can confidently verify the structure of a newly synthesized compound or intermediate. researchgate.net This was demonstrated in the structural elucidation of strychnine, where DFT calculations were able to rule out most of the historically proposed, incorrect structures. researchgate.net An efficient protocol for this involves generating a library of possible conformers using molecular mechanics, optimizing their geometries and energies with DFT, and then calculating the Boltzmann-weighted chemical shifts for comparison with experimental results. researchgate.net

Furthermore, computational studies are crucial for understanding and predicting the outcomes of key strategic reactions. In a collective total synthesis of nine different strychnan alkaloids, a pivotal step was the enantioselective α-allenylation of a ketone to construct a bridged morphan core. nih.gov Experimental and theoretical (DFT) studies revealed that the high reactivity and enantioselectivity observed in this reaction were due to the cooperative effects between the organocatalyst and the metal catalyst. nih.gov Such insights are invaluable for optimizing reaction conditions to maximize yield and stereochemical purity, moving beyond simple trial-and-error experimentation.

More recently, the integration of artificial intelligence, specifically large language models (LLMs), has introduced a new paradigm for "steerable" synthesis planning. arxiv.org These tools can interpret natural language prompts to design synthetic routes that adhere to specific strategic constraints. arxiv.org For a molecule like strychnine, a chemist could instruct the system to, for example, "Perform the disconnection of the side chain in racemic manner," guiding the retrosynthetic search toward a desired pathway. arxiv.org This combination of human strategic input with the computational power of AI promises to further enhance the ability to design logical and efficient syntheses for complex targets like strychnidine. arxiv.org

Table 1: Computational Methods in Strychnidine/Strychnan Alkaloid Synthetic Analysis

| Computational Method | Application | Description |

|---|---|---|

| Density Functional Theory (DFT) | Structure & Conformer Analysis | Used to optimize geometries, calculate relative free energies of different conformers, and predict the most stable structures. researchgate.net |

| Spectroscopic Prediction | Calculates ¹H and ¹³C NMR chemical shifts and long-range J-coupling constants (²JCH, ³JCH) for comparison with experimental data to verify structures. researchgate.net | |

| Reaction Mechanism Elucidation | Models transition states and reaction pathways to understand how a reaction proceeds, explaining observed reactivity and stereoselectivity. nih.gov | |

| Molecular Mechanics | Conformer Library Generation | A computationally less expensive method used as a first step to generate a wide range of possible low-energy conformers for further analysis by DFT. researchgate.net |

| Computer-Aided Retrosynthesis | Synthetic Route Discovery | Employs algorithms and databases of chemical reactions to propose multiple pathways for deconstructing a target molecule into available starting materials. the-scientist.com |

| Large Language Models (LLMs) | Steerable Synthesis Planning | Integrates natural language processing to allow chemists to guide the retrosynthetic search with specific strategic instructions. arxiv.org |

| Biosynthesis Pathway Analysis | Theoretical considerations suggest the final conversion of pre-strychnine to strychnine occurs spontaneously under acidic conditions, without an enzyme. chemistryviews.org | Understanding the natural synthetic logic can inspire new biomimetic strategies for laboratory synthesis. |

Analytical Methodologies for Chemical Detection and Quantification of Strychnidine

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating and analyzing complex mixtures. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for the determination of strychnidine.

Gas chromatography is a well-established method for the analysis of thermally stable and volatile compounds like strychnidine. Method development typically involves optimizing sample preparation, chromatographic conditions, and detection.

Sample preparation is a critical first step. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed to isolate strychnidine from the sample matrix. core.ac.uk An LLE procedure might use a solvent mixture like toluene–n-heptane–isoamyl alcohol, followed by a purification step with an acid solution. core.ac.uk SPE methods have also been developed using cartridges like the Bond Elut Certify.

Following extraction, the residue is often reconstituted in a suitable solvent, such as methanol (B129727), for injection into the GC system. core.ac.uk An internal standard, like papaverine (B1678415) or dextromethorphan, is typically added to improve the accuracy and precision of quantification. core.ac.uk

The GC system itself is equipped with a capillary column, such as a Restek-5MS, to separate strychnine (B123637) from other components. who.int The oven temperature is programmed to ensure efficient separation. who.int Detection can be achieved using a nitrogen-phosphorus detector (NPD) or, more commonly, a mass spectrometer (MS). nih.govresearchgate.net

Method validation is essential to ensure reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. For example, one GC-based method demonstrated linearity over a concentration range of 0.05–10 mg/L, with an LOD of 0.02 mg/L and an LOQ of 0.07 mg/L.

| Parameter | Method 1 core.ac.uk | Method 2 |

|---|---|---|

| Extraction Method | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Internal Standard | Papaverine | Dextromethorphan |

| Reconstitution Solvent | Methanol | Methanol |

| Linearity Range | Not specified | 0.05 - 10 mg/L |

| Limit of Detection (LOD) | Not specified | 0.02 mg/L |

| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.07 mg/L |

| Recovery | 75.0% - 98.7% | 87.4% - 114.9% |

High-Performance Liquid Chromatography (HPLC) is a versatile technique widely used for the quantification of strychnidine, particularly for compounds that are not suitable for GC due to low volatility or thermal instability. who.int Various HPLC methods have been developed, differing in their choice of stationary and mobile phases.

Reverse-phase HPLC is a common approach. One method utilized a µBondapak C18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol (60+40) mixture. nih.gov Detection was performed using a UV detector at a wavelength of 254 nm, with a detection limit of 5 ng. nih.gov Another method employed a mobile phase of methanol, water, and diethylamine (B46881) (55:45:0.2 v/v) for the quantification of strychnine. who.int

Normal-phase HPLC has also been applied. A method was developed using a polar stationary phase (LiChrosorb Si-60) and a mobile phase of methanol-water-ammonia. nih.govsemanticscholar.org In this case, brucine (B1667951), a structurally similar alkaloid, was used as the internal standard to ensure accurate quantification. nih.govsemanticscholar.org

Sample preparation for HPLC often involves extraction techniques like the Extrelut technique or solvent extraction with chloroform. nih.govnih.govsemanticscholar.org The choice of extraction method depends on the sample matrix.

| Parameter | Method 1 nih.gov | Method 2 nih.govsemanticscholar.org | Method 3 who.int |

|---|---|---|---|

| Chromatography Mode | Reverse Phase | Normal Phase | Not Specified |

| Stationary Phase (Column) | µBondapak C18 | LiChrosorb Si-60 | Not Specified |

| Mobile Phase | 0.005M phosphate buffer-methanol (60+40) | Methanol-water-330 g/kg ammonia (B1221849) (85:14.2:0.8) | Methanol, water, and diethylamine (55:45:0.2 v/v) |

| Internal Standard | None specified | Brucine | None specified |

| Detection | UV (254 nm) | Not specified | Not specified |

| Detection Limit | 5 ng | Not specified | Not specified |

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful analytical platform with enhanced sensitivity and specificity for the identification and quantification of strychnidine.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. core.ac.ukwho.int In GC-MS analysis, after separation on the GC column, the analyte is ionized, typically by electron impact (EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). who.intnih.govresearchgate.net The resulting mass spectrum is a chemical fingerprint that allows for unambiguous identification. nih.govresearchgate.net For quantification, GC-MS is often operated in selected ion monitoring (SIM) mode, which increases sensitivity by monitoring only specific ions characteristic of strychnidine. core.ac.uk Tandem mass spectrometry (GC-MS/MS) can provide even greater specificity by isolating a parent ion and then fragmenting it to produce specific product ions, confirming the molecule's structure. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem version (LC-MS/MS), is highly effective for analyzing strychnidine. tamu.edunih.gov This technique is suitable for a wide range of compounds and often requires simpler sample preparation than GC-MS. nih.gov Chromatographic separation is typically performed on a C18 column with a gradient elution using mobile phases like methanol or acetonitrile (B52724) and an aqueous solution containing ammonium (B1175870) acetate (B1210297) or formic acid to facilitate ionization. nih.govnih.gov Electrospray ionization (ESI) is a common ionization source, usually operated in the positive ion mode for strychnidine analysis. nih.govnih.gov Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored, providing excellent selectivity and sensitivity. nih.gov

| Technique | Ionization Mode | Key Features | Reference |

|---|---|---|---|

| GC-MS | Electron Impact (EI) | Selected Ion Monitoring (SIM) for quantification; provides characteristic mass spectrum for identification. | core.ac.ukwho.int |

| GC-MS/MS | Electron Impact (EI) | Collision-induced dissociation of parent ion (m/z 334) results in confirmatory product ions. | nih.govresearchgate.net |

| LC-MS/MS | Electrospray (ESI), Positive Mode | Multiple Reaction Monitoring (MRM) for quantification; high sensitivity and specificity. | tamu.edunih.govnih.gov |

Spectrophotometric and Colorimetric Assays in Chemical Systems

Spectrophotometric and colorimetric methods offer alternative approaches for the detection and quantification of strychnidine. These methods are often based on the reaction of the analyte with a specific chemical reagent to produce a colored product that can be measured.

Historically, several colorimetric tests have been developed for the identification of strychnidine. These tests rely on the oxidation of the strychnidine molecule to produce a characteristic series of colors.

The Marchand's test is a classic example, where strychnine reacts with an oxidizing agent, such as lead dioxide, in the presence of sulfuric acid (often containing a trace of nitric acid). researchgate.netmagnascientiapub.com This reaction produces a distinctive color change, starting with a magnificent blue, which then transitions to violet, red, and finally yellow over several hours. magnascientiapub.com Variations of this test have been developed using other oxidizing agents like manganese dioxide (Allen's test), potassium dichromate (Otto's test), or sodium vanadate (B1173111) in sulfuric acid (Mandelin's test). researchgate.net The color changes are due to the complex oxidation products of the strychnidine molecule itself. researchgate.net

While the prompt mentions strychnidine as a nitrate (B79036) reagent, it is historically the related alkaloid, brucine, that has been widely used as a reagent for the colorimetric determination of nitrate ions. smolecule.comepa.gov The reaction of brucine with nitrate in a strong sulfuric acid solution produces a colored complex that can be measured spectrophotometrically. epa.gov

Another colorimetric method developed for the estimation of alkaloids from nux vomica involves the reaction of brucine with nitric acid and methanolic stannous chloride to produce a violet color. nih.gov

Spectrophotometry can be used for the quantitative analysis of strychnidine in various non-biological matrices, such as pharmaceutical preparations (galenicals).

One method involves the complexation of strychnine and brucine with methyl orange at a pH of 5.0. nih.govresearchgate.net After treatment with sodium hydroxide, the liberated alkaloids can be determined spectrophotometrically using a 2-wavelength method of analysis. nih.gov This approach has been successfully applied to nux vomica tinctures and mixtures. nih.gov

Ultraviolet (UV) spectrophotometry provides a direct method for quantification. northwestern.edu Strychnine in a 0.5 N sulfuric acid solution exhibits a characteristic absorption spectrum with a maximum density at a wavelength of 255 mµ. northwestern.edu The relationship between the optical density at this wavelength and the concentration of strychnine follows the Beer-Lambert Law, allowing for straightforward quantification by creating a standard curve. northwestern.edu

| Method | Principle | Reagents | Matrix Example | Reference |

|---|---|---|---|---|

| Colorimetry | Complexation with dye | Methyl orange, Sodium hydroxide | Liquid Galenicals | nih.gov |

| UV Spectrophotometry | Direct UV absorbance | Sulfuric acid (0.5 N) | Standard Solutions | northwestern.edu |

Electrochemical Detection Methods

The electrochemical behavior of strychnidine has been a subject of scientific inquiry, leading to the development of various sensitive methods for its detection and quantification. These methods are primarily based on the electrochemical oxidation of the strychnidine molecule at the surface of different electrodes. Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), have been successfully employed for this purpose. atu.ienih.govnih.gov

Research has demonstrated that strychnidine is electroactive and exhibits a well-defined oxidation peak. atu.ie For instance, using a glassy carbon electrode, an oxidation peak for strychnidine was observed at approximately +1008 mV in a Britton-Robinson buffer solution at an optimal pH of 7. atu.ienih.govnih.govresearchgate.netmdpi.com The electrochemical oxidation of strychnidine has been shown to be an irreversible process, with the reaction being influenced by diffusion. atu.ienih.govresearchgate.net

The sensitivity of these electrochemical methods allows for the determination of strychnidine at low concentrations. For example, a highly sensitive voltammetric method using a pyrolytic graphite (B72142) electrode achieved a limit of detection (LOD) of 1x10⁻⁸ M. researchgate.net The linear calibration range for this method was found to be between 1x10⁻⁶ M and 1.1x10⁻⁴ M, with a relative standard deviation (RSD) of 2.3%, indicating good precision. researchgate.net